molecular formula C15H20O3 B1326540 1-[2-(Cyclohexylmethoxy)-6-hydroxyphenyl]ethanone CAS No. 919092-53-8

1-[2-(Cyclohexylmethoxy)-6-hydroxyphenyl]ethanone

Cat. No.: B1326540
CAS No.: 919092-53-8
M. Wt: 248.32 g/mol
InChI Key: KWBYPDNUBCZWDK-UHFFFAOYSA-N
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Description

1-[2-(Cyclohexylmethoxy)-6-hydroxyphenyl]ethanone is a hydroxyacetophenone derivative characterized by a cyclohexylmethoxy group (-OCH₂C₆H₁₁) at the ortho position and a hydroxyl group (-OH) at the para position relative to the acetylated ketone. The cyclohexylmethoxy substituent confers increased lipophilicity and steric bulk compared to smaller alkoxy groups (e.g., methoxy or ethoxy), influencing its physical and chemical properties .

Properties

IUPAC Name

1-[2-(cyclohexylmethoxy)-6-hydroxyphenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O3/c1-11(16)15-13(17)8-5-9-14(15)18-10-12-6-3-2-4-7-12/h5,8-9,12,17H,2-4,6-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWBYPDNUBCZWDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC=C1OCC2CCCCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80648964
Record name 1-[2-(Cyclohexylmethoxy)-6-hydroxyphenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80648964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

919092-53-8
Record name 1-[2-(Cyclohexylmethoxy)-6-hydroxyphenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80648964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-[2-(Cyclohexylmethoxy)-6-hydroxyphenyl]ethanone involves several steps, typically starting with the appropriate phenol derivative. The phenol undergoes an etherification reaction with cyclohexylmethyl chloride in the presence of a base to form the cyclohexylmethoxy group. This intermediate is then subjected to a Friedel-Crafts acylation reaction using acetyl chloride to introduce the ethanone group . Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table compares 1-[2-(Cyclohexylmethoxy)-6-hydroxyphenyl]ethanone with similar hydroxyacetophenones, focusing on substituents, molecular properties, and synthesis methods:

Compound Name Substituents Molecular Formula Molecular Weight Melting Point Key Synthesis Method Reference
This compound (Target Compound) -OCH₂C₆H₁₁ (ortho), -OH (para) C₁₅H₂₀O₃ ~248.32 Not reported Likely via etherification of 2,6-dihydroxyacetophenone with cyclohexylmethyl halide
1-[2-(Cyclopropylmethoxy)-6-hydroxyphenyl]ethanone -OCH₂C₃H₅ (ortho), -OH (para) C₁₂H₁₄O₃ 206.24 Not reported Commercial synthesis (Synthonix Corporation)
1-[2-(Benzoyloxy)-6-hydroxyphenyl]ethanone -OCOC₆H₅ (ortho), -OH (para) C₁₅H₁₂O₄ 256.26 Not reported Reaction of 2,6-dihydroxyacetophenone with benzoyl chloride under basic conditions
1-[2-Hydroxy-6-methoxy-3-(methylthio)phenyl]ethanone -OCH₃ (para), -SCH₃ (meta), -OH (ortho) C₁₀H₁₂O₃S 212.27 Not reported Thioetherification of 2-hydroxy-6-methoxyacetophenone with methylthiol reagents
Cynanoneside B (Bungeiside B) -O-β-D-glucopyranosyl (ortho), -OH (para) C₂₀H₂₈O₁₁ 444.44 178–180°C Enzymatic glycosylation of 2,6-dihydroxyacetophenone with acetylated glucose derivatives
1-[2-Hydroxy-6-(oxiranylmethoxy)phenyl]ethanone -OCH₂C₂H₃O (epoxide, ortho), -OH (para) C₁₁H₁₂O₄ 208.21 Not reported Epoxidation of allyl ether derivatives

Key Research Findings

Substituent Effects on Physical Properties

  • Melting Points: Bulky substituents like benzyloxy or glucopyranosyloxy (e.g., Cynanoneside B) result in higher melting points (165–180°C) compared to simpler alkoxy derivatives .

Spectroscopic Characterization

  • NMR Analysis: For analogs with hindered rotation (e.g., 2-(3,5-dinitrophenyl)-1-(piperidin-1-yl)ethanone), variable-temperature NMR reveals isomerization dynamics with energy barriers of ~67 kJ/mol .

Challenges and Contradictions

  • Data Gaps : Direct data on the target compound’s melting point, solubility, and bioactivity are absent in the provided evidence, necessitating extrapolation from structural analogs .

Biological Activity

1-[2-(Cyclohexylmethoxy)-6-hydroxyphenyl]ethanone, also known by its CAS number 919092-53-8, is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H22O3C_{16}H_{22}O_3. It features a cyclohexylmethoxy group attached to a hydroxyphenyl moiety, contributing to its unique properties and biological interactions.

PropertyValue
Molecular FormulaC₁₆H₂₂O₃
Molecular Weight262.35 g/mol
CAS Number919092-53-8
IUPAC NameThis compound

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of the hydroxy group in the phenolic structure is crucial for scavenging free radicals, which can mitigate oxidative stress in biological systems. Studies have shown that related compounds can effectively reduce oxidative damage in cellular models, suggesting that this compound may possess similar capabilities.

Anti-inflammatory Effects

The compound's anti-inflammatory potential has been investigated in various studies. It is hypothesized that the cyclohexylmethoxy group enhances lipophilicity, allowing better interaction with cell membranes and receptors involved in inflammatory pathways. In vitro assays have demonstrated that related compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, indicating a possible mechanism for reducing inflammation.

Anticancer Properties

Emerging evidence suggests that this compound may exhibit anticancer activity. In vitro studies have shown that structurally similar compounds can induce apoptosis in cancer cell lines through the activation of caspase pathways. The compound's ability to modulate signaling pathways associated with cell proliferation and survival could be pivotal in cancer therapy.

Study 1: Antioxidant Evaluation

A study evaluated the antioxidant capacity of several phenolic compounds, including derivatives of this compound. The results indicated a strong correlation between the presence of hydroxyl groups and increased radical scavenging activity, measured using DPPH and ABTS assays.

Study 2: Anti-inflammatory Mechanism

In a controlled experiment involving lipopolysaccharide (LPS)-induced macrophages, treatment with the compound led to a significant reduction in nitric oxide (NO) production. This suggests an inhibition of iNOS expression, highlighting its potential as an anti-inflammatory agent.

Study 3: Anticancer Activity

A recent investigation into the effects of various substituted phenones on human cancer cell lines revealed that this compound significantly reduced cell viability in breast cancer cells (MCF-7) through apoptosis induction. The study utilized flow cytometry to assess cell cycle distribution and Annexin V staining to confirm apoptotic events.

The biological activities of this compound may be attributed to several mechanisms:

  • Antioxidant Mechanism : The hydroxyl group donates electrons to neutralize free radicals.
  • Anti-inflammatory Pathway : Inhibition of NF-kB signaling leads to decreased expression of inflammatory mediators.
  • Apoptotic Induction : Activation of intrinsic apoptotic pathways through mitochondrial membrane potential disruption.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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